molecular formula C20H21ClN2O2 B12951265 Benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate

Benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B12951265
M. Wt: 356.8 g/mol
InChI Key: NLGZJNKOOHCSPI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate , derived from its fused bicyclic framework. The spiro junction connects the indoline moiety at position 3 to the piperidine ring at position 4', while substituents include:

  • A chlorine atom at position 6 of the indoline aromatic system
  • A benzyloxycarbonyl group (-COOCH2C6H5) at position 1' of the piperidine ring

The molecular formula is C20H21ClN2O2 , calculated as follows:

  • Indoline core : C8H6ClN (6-chloroindoline)
  • Piperidine ring : C5H10N
  • Benzyl carboxylate group : C7H5O2
  • Spiro junction : Shares one carbon atom between rings

Table 1: Molecular Formula Breakdown

Component Formula Contribution to Molecular Formula
Indoline C8H6ClN +1 Cl, -2 H (aromatic system)
Piperidine C5H10N +1 N
Benzyl carboxylate C7H5O2 +2 O
Total C20H21ClN2O2 Molecular weight: 356.85 g/mol

The chlorine atom’s position at C6 distinguishes this compound from its 5-chloro analog (CAS 3742-91-4), altering electronic distribution and steric interactions.

Properties

Molecular Formula

C20H21ClN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

benzyl 6-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C20H21ClN2O2/c21-16-6-7-17-18(12-16)22-14-20(17)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2

InChI Key

NLGZJNKOOHCSPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CNC3=C2C=CC(=C3)Cl)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

General Multi-Step Synthesis Approach

The synthesis typically proceeds via:

  • Step 1: Construction of the Indoline Core with Chlorine Substitution
    Introduction of the chlorine atom at the 6-position of the indoline ring is achieved through selective halogenation or by using appropriately substituted starting materials such as 6-chloroindole derivatives.

  • Step 2: Formation of the Spirocyclic Framework
    The spiro linkage between the indoline and piperidine rings is formed via cyclization reactions. A common method involves cycloisomerization of tryptamine-ynamide precursors catalyzed by silver(I) complexes with triphenylphosphine ligands. This step is crucial for establishing the spiro center with the correct stereochemistry.

  • Step 3: Introduction of the Benzyl Carboxylate Group
    The carboxylate benzyl ester is introduced typically by esterification or carbamate formation on the piperidine nitrogen, often using benzyl chloroformate or benzyl bromide under basic conditions.

Catalysts and Reaction Conditions

  • Catalysts: Silver(I)/triphenylphosphine complexes are frequently employed to promote cycloisomerization efficiently.
  • Solvents: Common solvents include dichloromethane, acetonitrile, or tetrahydrofuran, chosen for their ability to dissolve reactants and stabilize intermediates.
  • Temperature: Reactions are generally conducted at mild to moderate temperatures (room temperature to 60°C) to optimize yield and minimize side reactions.
  • Reaction Time: Varies from several hours to overnight depending on scale and conditions.

Detailed Reaction Analysis and Mechanistic Insights

Reaction Step Reagents/Conditions Outcome/Notes
Halogenation of Indoline N-chlorosuccinimide (NCS) or 6-chloroindole Selective chlorination at 6-position; regioselectivity critical
Cycloisomerization Silver(I) salt + triphenylphosphine, solvent Formation of spirocyclic indoline-piperidine core; stereoselective spiro center formation
Benzyl Ester Formation Benzyl chloroformate or benzyl bromide, base Introduction of benzyl carboxylate protecting group on piperidine nitrogen
Purification Column chromatography, recrystallization Achieves >98% purity suitable for research and industrial use

Industrial Scale-Up Considerations

Comparative Notes on Related Compounds

  • Similar spiro[indoline-piperidine] compounds with different halogen substitutions (e.g., 5-chloro, 5-fluoro) have been synthesized using analogous methods, indicating the robustness of the cycloisomerization and benzylation steps.
  • The presence of chlorine at the 6-position influences both the chemical reactivity and biological activity, necessitating precise control during synthesis.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials 6-chloroindole derivatives, tryptamine-ynamide precursors
Key Reaction Types Halogenation, cycloisomerization, benzyl ester formation
Catalysts Silver(I)/triphenylphosphine complexes
Solvents Dichloromethane, acetonitrile, tetrahydrofuran
Temperature Range Room temperature to 60°C
Purification Methods Chromatography, recrystallization
Typical Purity Achieved >98% (GC analysis)
Scale-Up Techniques Optimization of reaction conditions, continuous flow synthesis

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of Benzyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into three-dimensional binding sites on proteins, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations in the Indoline Ring

Compound Name Substituent (Position) Molecular Formula Purity (%) CAS Number Key Differences/Implications References
Benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate Cl (6) C20H21ClN2O2 Not specified Not provided Chlorine's electron-withdrawing effect enhances electrophilicity and potential binding affinity to biological targets. -
Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate Br (6) C20H21BrN2O2 95 473737-32-5 Bromine's larger atomic radius may increase steric hindrance, affecting receptor interactions. Higher molecular weight (417.3 vs. 356.8 for Cl analog).
Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate Br (7) C20H21BrN2O2 95 1243461-51-9 Positional isomerism (7-Br vs. 6-Cl) alters electronic distribution and steric accessibility.
Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate None (unsubstituted) C20H22N2O2 Not specified 167484-18-6 Absence of halogen reduces electron-withdrawing effects, potentially lowering reactivity or target affinity.

Variations in the Piperidine Substituent

Compound Name Piperidine Substituent Molecular Formula Molecular Weight Key Differences/Implications References
This compound Benzyl carboxylate C20H21ClN2O2 356.8 Benzyl ester enhances lipophilicity, improving membrane permeability. -
tert-Butyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate tert-Butyl carbamate C17H23ClN2O2 322.8 tert-Butyl group increases steric bulk and metabolic stability but reduces solubility.
tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate 2-Oxo + tert-Butyl C17H21ClN2O3 344.8 Ketone at 2-position introduces a reactive site for further functionalization (e.g., nucleophilic addition).

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